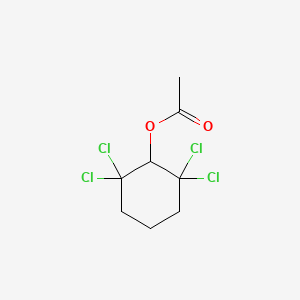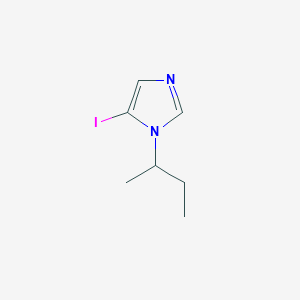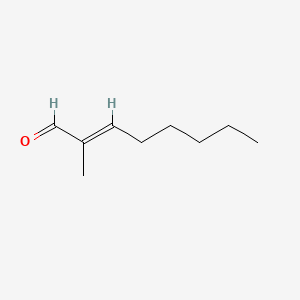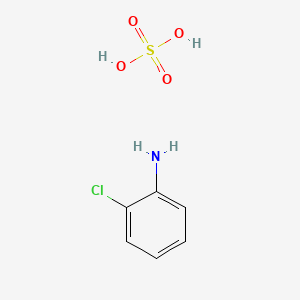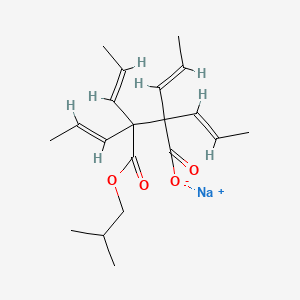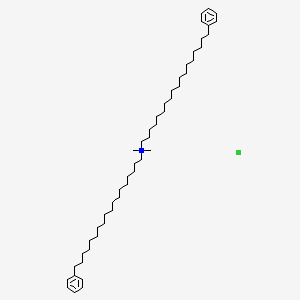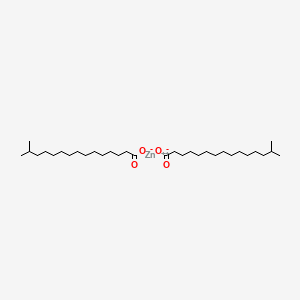
Zinc isohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with zinc oxide or zinc acetate. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Zinc isohexadecanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and isohexadecanoic acid derivatives.
Reduction: It can be reduced to form zinc metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts, such as copper sulfate or nickel chloride, can facilitate substitution.
Major Products Formed:
Oxidation: Zinc oxide and various isohexadecanoic acid derivatives.
Reduction: Zinc metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates, such as copper isohexadecanoate or nickel isohexadecanoate.
Aplicaciones Científicas De Investigación
Zinc isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: It is used in the production of coatings, lubricants, and as an additive in plastics and rubber to enhance their properties.
Mecanismo De Acción
The mechanism of action of zinc isohexadecanoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in enzyme function, protein synthesis, and cellular signaling. They can also act as antioxidants, protecting cells from oxidative stress and inflammation.
Comparación Con Compuestos Similares
Zinc Stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc Palmitate: Similar in structure to zinc isohexadecanoate, used in cosmetics and pharmaceuticals.
Zinc Laurate: A zinc salt of lauric acid, used in antimicrobial formulations and as a surfactant.
Uniqueness: this compound is unique due to its specific fatty acid chain length and branching, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
Propiedades
Número CAS |
76940-61-9 |
|---|---|
Fórmula molecular |
C32H62O4Zn |
Peso molecular |
576.2 g/mol |
Nombre IUPAC |
zinc;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
DAPRYGUSFIYXKU-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


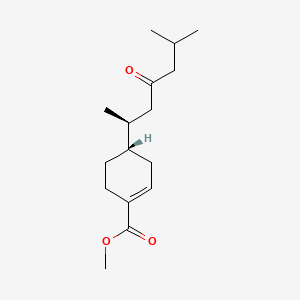
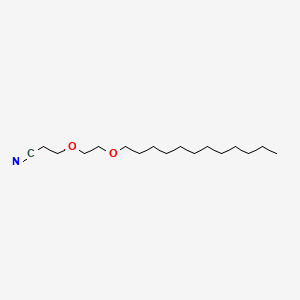

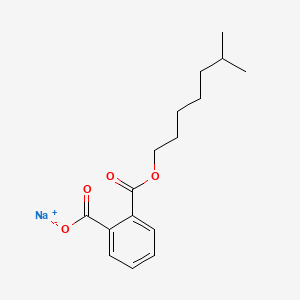
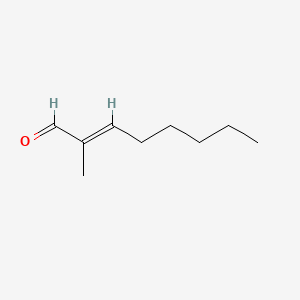
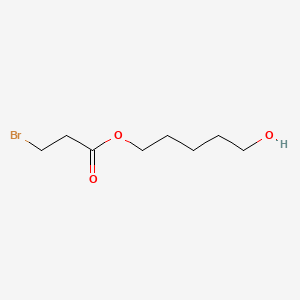
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
